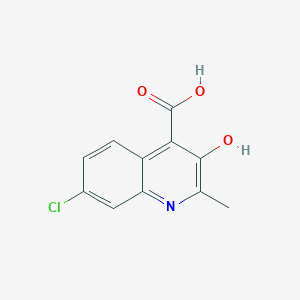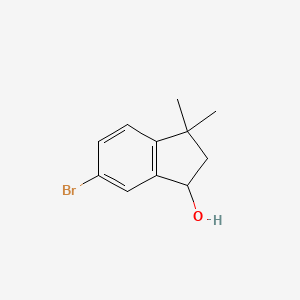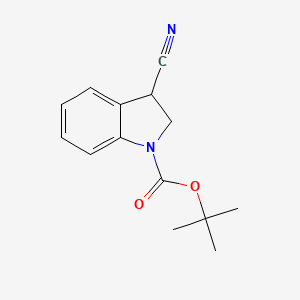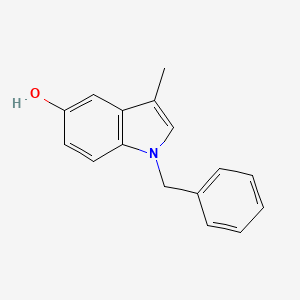![molecular formula C12H8N4O2 B11869579 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-46-7](/img/structure/B11869579.png)
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core substituted with a 3-nitrophenyl group. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities. The imidazo[4,5-c]pyridine scaffold is particularly significant in medicinal chemistry due to its presence in various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired imidazo[4,5-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure environmental compliance and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Ammonia or primary amines in the presence of a base.
Cyclization: Polyphosphoric acid or other strong acids.
Major Products Formed
Reduction: 2-(3-aminophenyl)-3H-imidazo[4,5-c]pyridine.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can inhibit enzyme function. The imidazo[4,5-c]pyridine core provides structural stability and facilitates binding to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antiviral and antibacterial activities.
Imidazo[1,5-a]pyridine: Exhibits anti-inflammatory and antipsychotic properties.
Imidazo[4,5-b]pyridine: Used in the development of sedative and hypnotic drugs.
Uniqueness
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for forming various derivatives with diverse pharmacological activities .
Propriétés
Numéro CAS |
89075-46-7 |
|---|---|
Formule moléculaire |
C12H8N4O2 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-3-1-2-8(6-9)12-14-10-4-5-13-7-11(10)15-12/h1-7H,(H,14,15) |
Clé InChI |
GYZSMDFIKSQQNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)



![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)

![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)

![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
